Methyl 3-(3-amino-1H-pyrazol-5-yl)benzoate
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Overview
Description
Methyl 3-(3-amino-1H-pyrazol-5-yl)benzoate is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an amino group at the 3-position and a benzoate ester at the 5-position, making it a valuable intermediate in the synthesis of various heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-amino-1H-pyrazol-5-yl)benzoate typically involves the reaction of 3-amino-1H-pyrazole with methyl 3-bromobenzoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-amino-1H-pyrazol-5-yl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form Schiff bases.
Cyclization Reactions: It can form fused heterocyclic systems through cyclization reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like alkyl halides in the presence of a base.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts.
Cyclization: Suitable cyclizing agents under acidic or basic conditions.
Major Products Formed
Schiff Bases: Formed through condensation reactions.
Fused Heterocycles: Such as pyrazolo[1,5-a]pyrimidines formed through cyclization.
Scientific Research Applications
Methyl 3-(3-amino-1H-pyrazol-5-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Employed in the study of enzyme interactions and as a building block for bioactive molecules.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical products
Mechanism of Action
The mechanism of action of Methyl 3-(3-amino-1H-pyrazol-5-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a benzoate ester.
Methyl 3-(5-amino-1H-pyrazol-3-yl)benzoate: Positional isomer with the amino group at the 5-position
Uniqueness
Methyl 3-(3-amino-1H-pyrazol-5-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both the amino group and the benzoate ester allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C11H11N3O2 |
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Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 3-(3-amino-1H-pyrazol-5-yl)benzoate |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)8-4-2-3-7(5-8)9-6-10(12)14-13-9/h2-6H,1H3,(H3,12,13,14) |
InChI Key |
FQCWXFGGCAVKME-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=NN2)N |
Origin of Product |
United States |
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